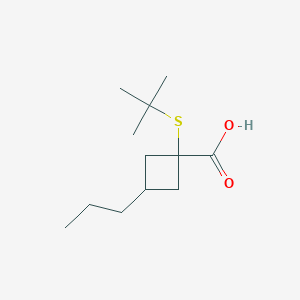

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid

説明

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a tert-butylthio group and a propyl group

特性

分子式 |

C12H22O2S |

|---|---|

分子量 |

230.37 g/mol |

IUPAC名 |

1-tert-butylsulfanyl-3-propylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H22O2S/c1-5-6-9-7-12(8-9,10(13)14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,13,14) |

InChIキー |

BHWZEWRLHYQEKN-UHFFFAOYSA-N |

正規SMILES |

CCCC1CC(C1)(C(=O)O)SC(C)(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.

Introduction of the Propyl Group: The propyl group can be introduced via a Grignard reaction, where propylmagnesium bromide reacts with a suitable cyclobutane derivative.

Introduction of the Tert-butylthio Group: The tert-butylthio group can be introduced through a nucleophilic substitution reaction using tert-butylthiol and a suitable leaving group on the cyclobutane ring.

Carboxylation: The final step involves the carboxylation of the cyclobutane ring, which can be achieved through the reaction with carbon dioxide under high pressure and temperature in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the tert-butylthio group, where nucleophiles such as amines or thiols can replace the tert-butylthio group.

Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ether, and ethanol.

Substitution: Amines, thiols, alkyl halides, and polar aprotic solvents.

Esterification: Alcohols, sulfuric acid, and heat.

Major Products

Oxidation: Sulfoxides, sulfones, and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Amines, thiols, and substituted cyclobutane derivatives.

Esterification: Esters and water.

科学的研究の応用

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

作用機序

The mechanism of action of 1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways, which can vary depending on its application. For example:

Biological Activity: The compound may interact with enzymes or receptors, inhibiting their function and leading to antimicrobial or anticancer effects.

Chemical Reactions: The tert-butylthio group and carboxylic acid group can participate in various chemical reactions, influencing the reactivity and stability of the compound.

類似化合物との比較

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid can be compared with similar compounds, such as:

1-(Tert-butylthio)-3-methylcyclobutane-1-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to different reactivity and properties.

1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a propyl group, affecting its chemical behavior.

1-(Tert-butylthio)-3-butylcyclobutane-1-carboxylic acid: Similar structure but with a butyl group instead of a propyl group, influencing its physical and chemical properties.

生物活性

1-(Tert-butylthio)-3-propylcyclobutane-1-carboxylic acid (commonly referred to as TBPC) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with TBPC.

TBPC is characterized by its cyclobutane structure, which contributes to its unique chemical reactivity. The presence of the tert-butylthio group enhances its lipophilicity, potentially influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that TBPC exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing TBPC's potential as a novel antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anti-inflammatory Effects

TBPC has also been evaluated for its anti-inflammatory properties. In vitro studies using macrophage cell lines showed that TBPC significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of TBPC can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature of TBPC allows it to integrate into cell membranes, disrupting their integrity and leading to cell lysis in microbial pathogens.

- Cytokine Modulation : By modulating cytokine production, TBPC can alter immune responses, providing a dual benefit in both antimicrobial and anti-inflammatory contexts.

- Enzyme Inhibition : Preliminary studies suggest that TBPC may inhibit certain enzymes involved in the inflammatory response, although specific targets remain to be fully elucidated.

Case Studies

- In Vivo Efficacy Against Infection : In a murine model of bacterial infection, TBPC was administered at varying doses. Results indicated a dose-dependent reduction in bacterial load in tissues compared to controls, highlighting its therapeutic potential.

- Safety Profile Assessment : Toxicological evaluations revealed that TBPC exhibited low toxicity at therapeutic doses, with no significant adverse effects observed on vital organs after prolonged exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。